
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol
Overview
Description
“(4-(5-Fluoropyrimidin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C11H9FN2O . Its average mass is 204.200 Da and its monoisotopic mass is 204.069885 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
(4-(5-Fluoropyrimidin-2-yl)phenyl)methanolmidin-2-ylphenylmethanol has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the structure-activity relationships of pyrimidines. It has also been studied for its potential applications in drug discovery, as it has been found to have potential as an inhibitor of certain enzymes. Additionally, it has been studied for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-oxidant properties.
Mechanism of Action
The mechanism of action of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanolmidin-2-ylphenylmethanol is not yet fully understood. However, it is believed that the compound binds to certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and inhibits their activity. This inhibition of enzyme activity is thought to be responsible for the anti-inflammatory and anti-oxidant properties of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-(5-Fluoropyrimidin-2-yl)phenyl)methanolmidin-2-ylphenylmethanol have been studied in both in vitro and in vivo studies. In vitro studies have found that the compound has anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. In vivo studies have found that the compound has the potential to reduce inflammation and oxidative stress in various animal models. Additionally, the compound has been found to have potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using (4-(5-Fluoropyrimidin-2-yl)phenyl)methanolmidin-2-ylphenylmethanol for lab experiments include its relatively low cost, its availability in a variety of forms, and its potential for use in drug discovery. Additionally, the compound has been found to be relatively stable and has a relatively low toxicity. However, there are some limitations to using the compound for lab experiments, such as its potential for degradation in certain conditions and its potential for causing side effects in certain animal models.
Future Directions
There are a number of potential future directions for (4-(5-Fluoropyrimidin-2-yl)phenyl)methanolmidin-2-ylphenylmethanol. These include further research into the compound’s mechanism of action, its potential applications in drug discovery, and its potential therapeutic uses. Additionally, further research into the compound’s potential side effects and its potential for degradation in certain conditions could be beneficial. Finally, further research into the compound’s potential for use in other scientific research applications, such as in the study of structure-activity relationships of pyrimidines, could be beneficial.
properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDQHUOIPUAOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)
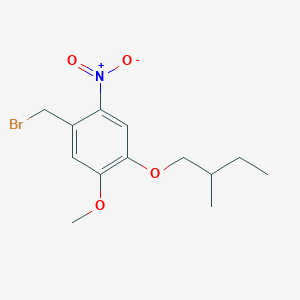
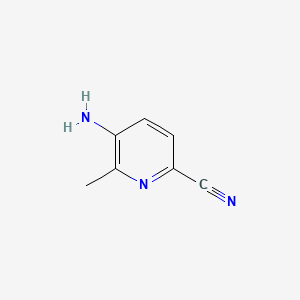
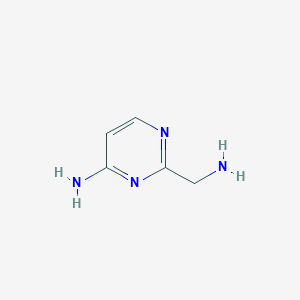
![1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one](/img/structure/B1526981.png)
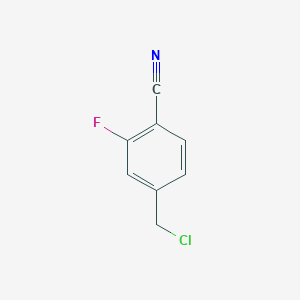


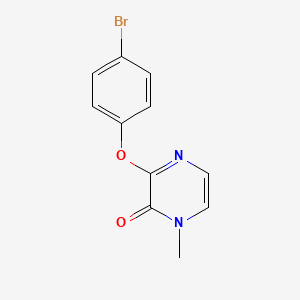
![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B1526986.png)
![6-Bromooxazolo[5,4-b]pyridine](/img/structure/B1526990.png)
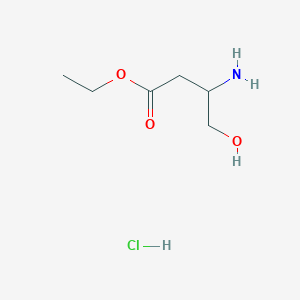
![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)